molecular formula C14H22N4O2 B2629596 tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2034207-32-2

tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2629596
CAS No.: 2034207-32-2
M. Wt: 278.356
InChI Key: HQDCIXWLYRGRAQ-UHFFFAOYSA-N
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Description

tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a sophisticated bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid 8-azabicyclo[3.2.1]octane core, a structure known to impart three-dimensional complexity and serve as a privileged scaffold in pharmaceutical development . The presence of the Boc (tert-butoxycarbonyl) protecting group on one nitrogen makes it a crucial synthetic intermediate, allowing for selective functionalization and further elaboration into more complex target molecules. The 1,2,4-triazole moiety attached to the bridgehead position is a key pharmacophore, contributing to the molecule's potential to engage in hydrogen bonding and dipole-dipole interactions with biological targets. Derivatives based on the 8-azabicyclo[3.2.1]octane framework have been investigated for a wide spectrum of therapeutic applications. Patent literature indicates that similar compounds demonstrate biological activity relevant to the treatment of oncology, metabolic diseases such as diabetes and obesity, and various inflammatory conditions . This suggests that your compound is a valuable precursor for developing new agents in these research areas. Its primary research value lies in its use as a versatile building block for the synthesis of novel chemical entities, particularly for probing biological mechanisms and structure-activity relationships in high-throughput screening and lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-10-4-5-11(18)7-12(6-10)17-9-15-8-16-17/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDCIXWLYRGRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method ensures the formation of the desired triazole and bicyclic structures under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The triazole ring and bicyclic system can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring or bicyclic system.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This “click chemistry” application is valuable for synthesizing complex molecules with high efficiency and specificity.

Biology

In biological research, this compound’s biocompatibility and fast reaction kinetics make it suitable for bioconjugation experiments. It can be used to label biomolecules, facilitating the study of biological processes at the molecular level .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to new drug candidates .

Industry

In the industrial sector, this compound’s stability and reactivity make it useful for developing new materials and chemical processes. Its applications range from polymer synthesis to the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its role as a ligand in catalytic reactions. The triazole ring can coordinate with metal ions, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules through covalent bonding, enabling its use in bioconjugation and labeling experiments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Scaffold

The azabicyclo[3.2.1]octane core is a versatile template for drug discovery. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 1H-1,2,4-triazol-1-yl C₁₅H₂₁N₃O₂ (estimated) ~283.35 Potential kinase/modulator applications due to triazole's H-bonding capacity
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenylsulfonyl + triazolyl C₁₅H₁₇BrN₄O₂S 397.29 Predicted pKa = 2.79; density = 1.77 g/cm³; likely enhanced electrophilicity due to sulfonyl group
tert-Butyl (1R,3r,5S)-3-(4-cyanophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 4-Cyanophenoxy C₂₁H₂₇N₃O₃ 377.46 High yield (83%); polar nitrile group improves solubility in polar solvents
tert-Butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate 2-Aminopropyl C₁₅H₂₈N₂O₂ 268.39 Versatile scaffold for peptide mimetics; lower molecular weight enhances bioavailability
tert-Butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Cyanomethyl C₁₄H₂₂N₂O₂ 250.34 Nitrile group offers metabolic stability; used in heterocyclic building blocks
BOC-Nortropinone 3-Oxo C₁₂H₁₉NO₃ 225.28 Ketone functionality enables further derivatization (e.g., Schiff base formation)

Physicochemical Properties

  • Steric Effects: Bulky substituents (e.g., 4-hexylphenoxy in ) reduce rotational freedom, favoring rigid binding conformations .
  • pKa : The triazole’s predicted pKa (~2.79 in ) suggests partial ionization at physiological pH, influencing membrane permeability .

Biological Activity

The compound tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure known as azabicyclo[3.2.1]octane , which is linked to a 1H-1,2,4-triazole moiety. This unique structural configuration contributes to its biological activity.

Structural Formula

C13H18N4O2\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Physical Properties

  • Molecular Weight: 250.31 g/mol
  • Solubility: Soluble in organic solvents
  • Stability: Stable under normal conditions

Antimicrobial Activity

Research has indicated that compounds containing the triazole group exhibit significant antimicrobial properties. The triazole ring enhances the ability of these compounds to interact with biological targets.

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives showed potent antifungal activity against various strains of Candida species, with some compounds exhibiting MIC values as low as 0.0156 μg/mL, significantly outperforming standard antifungal agents like fluconazole .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Fluconazole0.25Reference

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of triazole derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their use in treating inflammatory diseases.

The anti-inflammatory effects are believed to arise from the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Absorption and Distribution

The compound is expected to have high gastrointestinal absorption due to its lipophilic nature and favorable log P values. It is also likely to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) applications.

Metabolism

Preliminary studies suggest that the compound undergoes metabolic processes primarily through cytochrome P450 enzymes, although specific pathways remain to be fully elucidated.

Excretion

The excretion profile indicates that renal pathways play a significant role in eliminating metabolites from systemic circulation.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT77%
Triflate FormationNaHMDS, PhNTf₂, THF, -78°CNot reported

Advanced: How can stereochemical outcomes be controlled during functionalization of the bicyclo[3.2.1]octane scaffold?

Methodological Answer:
Stereochemistry is influenced by:

  • Substrate Geometry : The rigid bicyclic structure restricts bond rotation, favoring specific attack trajectories. For example, axial vs. equatorial addition in tropinone derivatives depends on steric hindrance .
  • Reagent Choice : Bulky bases (e.g., NaHMDS) promote deprotonation at less hindered sites, directing substitution .
  • Temperature : Low temperatures (-78°C) stabilize transition states, enhancing stereoselectivity during triflate formation .
  • Catalysis : Chiral catalysts (not directly evidenced here) could further optimize enantiomeric excess in asymmetric syntheses.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the triazole (δ 7.5–8.5 ppm as singlets) and bicyclo scaffold (δ 1.5–3.5 ppm for bridgehead protons) .
    • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and triazole carbons (δ ~140–150 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₆H₂₃N₄O₂ requires exact mass 327.1822) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced: How to resolve contradictions in reported yields for Boc protection steps?

Methodological Answer:
Discrepancies in yields (e.g., 50–77% for Boc protection ) arise from:

  • Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to handling losses.
  • Purification Methods : Column chromatography vs. recrystallization impacts recovery.
  • Moisture Sensitivity : Boc anhydride hydrolyzes readily; strict anhydrous conditions (dry THF, N₂ atmosphere) improve consistency .
    Recommendation : Replicate high-yield conditions (e.g., 119 mmol scale in THF with Et₃N ).

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Storage : Keep at 2–8°C under inert gas (N₂/Ar) in amber vials to prevent light-induced degradation .
  • Handling : Avoid prolonged exposure to moisture (Boc group hydrolysis) and acidic/basic conditions.
  • Stability Tests : Monitor via ¹H NMR for decomposition peaks (e.g., free amine at δ ~2.5 ppm) .

Advanced: How to functionalize the triazole moiety for structure-activity relationship (SAR) studies?

Methodological Answer:

  • N-Alkylation : React with alkyl halides (e.g., 5-bromo-pent-1-ene) using K₂CO₃ in DMF to introduce side chains .
  • Metal-Catalyzed Coupling : Use Suzuki-Miyaura reactions (if triazole bears a halide) with aryl boronic acids .
  • Click Chemistry : Azide-alkyne cycloaddition to append additional groups (e.g., fluorophores) .

Q. Table 2: Functionalization Strategies

Reaction TypeConditionsApplicationReference
N-AlkylationK₂CO₃, DMF, RTSAR for bioactivity
Triflate DisplacementPd catalysis, aryl boronic acidsBioconjugation

Basic: What are the common impurities in the final product, and how are they removed?

Methodological Answer:

  • Impurities :
    • Unreacted starting material (detected via TLC).
    • Hydrolysis byproducts (e.g., free amine from Boc deprotection).
  • Purification :
    • Column Chromatography : Use gradient elution (hexane/ethyl acetate to chloroform/methanol) .
    • Recrystallization : Ethyl acetate/hexane mixtures for high-purity solids .

Advanced: How to design experiments to assess the compound’s biological activity (e.g., kinase inhibition)?

Methodological Answer:

  • Target Selection : Prioritize kinases with triazole-binding pockets (e.g., NEK7 ).
  • Assay Design :
    • In vitro Kinase Assays : Measure IC₅₀ using ATP-coupled fluorescence polarization .
    • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to track permeability .
  • Data Analysis : Compare inhibition curves with positive controls (e.g., staurosporine) and adjust dosing based on solubility (test in DMSO/PBS mixtures) .

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